molecular formula C10H10BNO2 B13448565 (1-Methylisoquinolin-4-yl)boronic acid CAS No. 2891848-22-7

(1-Methylisoquinolin-4-yl)boronic acid

Cat. No.: B13448565
CAS No.: 2891848-22-7
M. Wt: 187.00 g/mol
InChI Key: MJERKHQYNISNEQ-UHFFFAOYSA-N
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Description

(1-Methylisoquinolin-4-yl)boronic acid is a versatile heteroaryl boronic acid building block designed for advanced chemical synthesis and drug discovery research. Boronic acids of this class are pivotal in modern medicinal chemistry, particularly in the development of targeted therapies, due to their unique ability to form reversible covalent bonds with biological nucleophiles . A prominent application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a critical intermediate for constructing complex biaryl and heterobiaryl structures found in many active pharmaceutical ingredients (APIs) . Furthermore, isoquinoline boronic acids are investigated as core scaffolds in developing inhibitors for therapeutically relevant enzymes. Research on analogous borylated quinolines has demonstrated their potential as inhibitors for targets like homeodomain interacting protein kinase 2 (HIPK2), which is a key regulator in processes such as kidney fibrosis . The vacant p-orbital of the boron atom allows it to act as a Lewis acid, facilitating strong interactions with active sites of enzymes and making it a valuable motif in the design of potent therapeutic agents . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2891848-22-7

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(1-methylisoquinolin-4-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-9(8)10(6-12-7)11(13)14/h2-6,13-14H,1H3

InChI Key

MJERKHQYNISNEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C2=CC=CC=C12)C)(O)O

Origin of Product

United States

Reactivity Profiles and Chemical Transformations of 1 Methylisoquinolin 4 Yl Boronic Acid

Cross-Coupling Reactions

The primary utility of (1-Methylisoquinolin-4-yl)boronic acid lies in its application in transition-metal-catalyzed cross-coupling reactions. These reactions provide efficient methods for constructing complex molecular architectures from readily available starting materials.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com this compound serves as the organoboron partner in these reactions, allowing for the introduction of the 1-methylisoquinolin-4-yl moiety onto various scaffolds.

This reaction is crucial in the synthesis of biaryl and heteroaryl compounds. The general scheme involves the reaction of this compound with an aryl or heteroaryl halide (Ar-X, where X = I, Br, Cl) or triflate (Ar-OTf) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled.

Catalyst/LigandBaseSolventCoupling PartnerProductYield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂OAryl Bromide4-Aryl-1-methylisoquinolineGood
PdCl₂(dppf)Cs₂CO₃DMFHeteroaryl Chloride4-(Heteroaryl)-1-methylisoquinolineModerate-Good
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂OAryl Triflate4-Aryl-1-methylisoquinolineHigh

This table represents typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving isoquinoline (B145761) boronic acids and various coupling partners based on established methodologies.

Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. organic-chemistry.orgmdpi.comnih.gov This reaction typically involves the coupling of a boronic acid with an amine or an alcohol. This compound can be employed to synthesize N- and O-arylated products, respectively. rsc.orgnih.govresearchgate.net

For C-N bond formation, this compound is reacted with a primary or secondary amine in the presence of a copper catalyst, such as copper(II) acetate (B1210297), often with a base and in the presence of air or another oxidant. organic-chemistry.org Similarly, for C-O bond formation, the boronic acid is coupled with a phenol (B47542) or an alcohol under similar copper-catalyzed conditions. nih.gov These reactions are advantageous due to their mild conditions and tolerance of a wide range of functional groups.

CatalystBaseSolventCoupling PartnerProductBond Formed
Cu(OAc)₂Pyridine (B92270)DCMAnilineN-(1-Methylisoquinolin-4-yl)anilineC-N
Cu(OAc)₂Et₃NToluenePhenol4-Phenoxy-1-methylisoquinolineC-O
CuIDMAPCH₃CNBenzylamineN-Benzyl-1-methylisoquinolin-4-amineC-N

This table illustrates representative conditions for Chan-Lam coupling reactions. Specific substrate combinations may require optimization of these parameters.

Liebeskind-Srogl and Stille Couplings

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that forms a new carbon-carbon bond by coupling a thioester with a boronic acid. thieme-connect.deorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is particularly useful for the synthesis of ketones under neutral conditions. organic-chemistry.org In this context, this compound would react with a thioester (R-C(O)S-R') to yield a 4-acyl-1-methylisoquinoline derivative. The reaction typically requires a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). thieme-connect.deorganic-chemistry.org

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org While the direct use of this compound is not applicable here, a related organostannane derivative, such as 4-(tributylstannyl)-1-methylisoquinoline, could be used. Alternatively, in a reverse scenario, a halogenated 1-methylisoquinoline (B155361) could be coupled with various organostannanes. The primary advantage of the Stille reaction is its tolerance for a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Sonogashira Coupling with Boronic Acid Derivatives

The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.gov While boronic acids are not direct partners in the classic Sonogashira reaction, synthetic strategies can be designed where this compound plays a role. For instance, the boronic acid could be converted to the corresponding halide (e.g., 4-iodo-1-methylisoquinoline), which would then participate in a Sonogashira coupling with a terminal alkyne. More recent developments have explored Sonogashira-type couplings that can involve organoboron compounds under specific conditions. mdpi.com

A typical sequence would involve:

Conversion of this compound to 4-iodo-1-methylisoquinoline.

Sonogashira coupling of the resulting iodide with a terminal alkyne (R-C≡CH) using a catalyst system like Pd(PPh₃)₂Cl₂/CuI and a base such as triethylamine.

StepReactantsReagentsProduct
1. HalogenationThis compoundI₂, KI4-Iodo-1-methylisoquinoline
2. Coupling4-Iodo-1-methylisoquinoline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N4-(Phenylethynyl)-1-methylisoquinoline

This table outlines a potential two-step pathway to achieve Sonogashira-type products starting from the boronic acid.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including Suzuki-Miyaura type couplings. orgsyn.orgprinceton.eduresearchgate.net Nickel catalysts can often couple challenging substrates, such as aryl chlorides, more efficiently than palladium. This compound can be effectively coupled with a range of aryl and heteroaryl halides using nickel-based catalytic systems. rsc.orgresearchgate.net

These reactions typically employ a Ni(II) precatalyst, which is reduced in situ to the active Ni(0) species, or a Ni(0) complex directly. A variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are used to stabilize the catalyst and promote the reaction.

Catalyst/LigandBaseSolventCoupling PartnerProduct
NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol4-Chlorotoluene1-Methyl-4-(p-tolyl)isoquinoline
Ni(cod)₂/IPrCsFDioxane2-Bromopyridine1-Methyl-4-(pyridin-2-yl)isoquinoline
Ni(acac)₂/dppfK₂CO₃TolueneNaphthyl bromide1-Methyl-4-(naphthalen-1-yl)isoquinoline

This table shows representative conditions for nickel-catalyzed Suzuki-Miyaura couplings.

Transition-Metal-Free Transformations

While less common, there is growing interest in developing transition-metal-free C-C bond-forming reactions to enhance the sustainability of chemical synthesis. nih.govwhiterose.ac.ukrsc.orgresearchgate.net Boronic acids can participate in certain transformations without the need for a metal catalyst, often activated by a base or other reagents.

One such example is the coupling of aryl boronic acids with highly reactive species like 1,3-dipoles. nih.govwhiterose.ac.ukrsc.org For instance, a nitrile imine, generated in situ, can react with this compound in a Petasis-Mannich-type reaction. nih.govwhiterose.ac.uk This process involves the formation of a nucleophilic boronate complex, which then facilitates the transfer of the isoquinoline group to the electrophilic partner, forming a new C-C bond. These reactions showcase the potential for developing more environmentally benign synthetic routes. nih.govwhiterose.ac.ukrsc.org

C-O Bond Formation (Hydroxylation)

The conversion of arylboronic acids into phenols, known as hydroxylation, is a fundamental transformation. This process replaces the C-B bond with a C-O bond. Various methods have been developed for this purpose, offering mild and efficient routes to phenolic compounds from their corresponding boronic acids.

Commonly, this transformation is achieved through oxidation. Reagents such as alkaline hydrogen peroxide or sodium perborate (B1237305) are frequently used. rsc.org More recent methodologies employ N-oxides, which can facilitate rapid and mild hydroxylation at ambient temperatures, tolerating a wide array of functional groups. organic-chemistry.org Another modern approach involves aerobic photooxidative hydroxylation, utilizing a photosensitizer and visible light under an air atmosphere to drive the reaction. nih.gov The general mechanism often proceeds through the formation of a boronate intermediate by the oxidant, followed by an intramolecular 1,2-migration of the aryl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the phenol. organic-chemistry.orgresearchgate.net

Table 1: General Conditions for Hydroxylation of Arylboronic Acids

Method Oxidant Catalyst / Additive Conditions Expected Product
Peroxide Oxidation H₂O₂ or Sodium Perborate Base (e.g., NaOH) Aqueous solution, rt Phenol
N-Oxide Oxidation N-Oxides (e.g., Pyridine N-oxide) None Open flask, rt, minutes Phenol

C-N Bond Formation (Amination)

The formation of a carbon-nitrogen bond from an arylboronic acid is most prominently achieved through the Chan-Lam coupling reaction. wikipedia.org This copper-catalyzed cross-coupling provides a powerful method for synthesizing aryl amines, amides, and other N-aryl compounds from boronic acids and a suitable nitrogen-based nucleophile. organic-chemistry.org

The reaction is typically performed using a copper(II) salt, such as copper(II) acetate, as the catalyst. st-andrews.ac.uk It often requires a base and may be facilitated by a ligand like pyridine or 1,10-phenanthroline. mdpi.com A key advantage of the Chan-Lam amination is that it can be conducted under aerobic conditions, often at room temperature, with atmospheric oxygen serving as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reductive elimination step. wikipedia.orgst-andrews.ac.uk The reaction is compatible with a wide range of primary and secondary amines and anilines. chemrxiv.org

Table 2: General Conditions for Chan-Lam Amination of Arylboronic Acids

Component Description Examples
Boronic Acid Aryl or Heteroarylboronic Acid This compound
N-Nucleophile Primary/Secondary Amines, Anilines, Amides Aniline, Piperidine, Benzamide (B126)
Copper Catalyst Copper(II) or Copper(I) salts Cu(OAc)₂, CuI, Cu₂S
Base Organic or Inorganic Base Et₃N, Pyridine, K₂CO₃
Solvent Polar aprotic or protic solvents DMSO, CH₃CN, MeOH

| Atmosphere | Typically open to air | Air (O₂) |

C-Halogen Bond Formation (Halogenation)

The conversion of an arylboronic acid to an aryl halide is a valuable transformation that allows for the introduction of chlorine, bromine, or iodine onto an aromatic ring system. This ipso-halogenation reaction provides an alternative to electrophilic aromatic halogenation and is particularly useful for substrates that are not amenable to those conditions.

This process is generally mediated by copper(II) halides (CuX₂, where X = Cl, Br, I), which act as both the catalyst and the halogen source. The reaction involves a transmetalation step where the aryl group is transferred from boron to the copper center, followed by reductive elimination to form the C-X bond and a Cu(I) species. The reaction conditions are typically mild, making this a versatile method for synthesizing aryl halides from readily available boronic acids. beilstein-journals.org

Table 3: General Conditions for Copper-Catalyzed Halogenation

Halogen Halogen Source / Catalyst Solvent Temperature Expected Product
Iodine CuI₂ or KI/Cu salt DMF, CH₃CN rt to 100 °C Aryl Iodide
Bromine CuBr₂ DMF, CH₃CN rt to 100 °C Aryl Bromide

| Chlorine | CuCl₂ | DMF, CH₃CN | rt to 100 °C | Aryl Chloride |

Additions and Conjugate Reactions

Rhodium-Catalyzed Additions to Unsaturated Systems

Arylboronic acids can serve as nucleophilic partners in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process effectively catalyzed by rhodium complexes. scilit.com This reaction forges a new carbon-carbon bond at the β-position of the unsaturated system, providing access to β-aryl ketones, esters, and amides. organic-chemistry.org

The catalytic cycle is believed to involve the transmetalation of the aryl group from boron to a rhodium(I) center, generating an aryl-rhodium(I) species. This species then undergoes insertion across the double bond of the unsaturated substrate, followed by hydrolysis or protonolysis to release the product and regenerate the active rhodium catalyst. organic-chemistry.org Rhodium(I) complexes such as [Rh(OH)(cod)]₂ or [RhCl(cod)]₂ are common catalyst precursors for this transformation, which is often performed in an aqueous solvent mixture. rug.nl

Table 4: Key Components for Rhodium-Catalyzed Conjugate Addition

Component Role Examples
Substrate Michael Acceptor Cyclohexenone, Methyl Acrylate (B77674), Acrylamide
Nucleophile Aryl Group Donor This compound
Catalyst Rhodium(I) Precursor [Rh(OH)(cod)]₂, [RhCl(cod)]₂
Ligand (Optional) Phosphine or Diene BINAP, dppb
Solvent Often Aqueous Mixtures Dioxane/H₂O, Toluene/H₂O

| Base | Activates the Boronic Acid | Ba(OH)₂, KOH, Et₃N |

Asymmetric Conjugate Additions

The rhodium-catalyzed conjugate addition can be rendered asymmetric by employing a chiral ligand, enabling the synthesis of enantiomerically enriched products. beilstein-journals.org This approach is a powerful strategy for constructing stereogenic centers in organic synthesis. Chiral phosphine ligands, particularly phosphoramidites and diphosphines like Josiphos, have proven highly effective in inducing high levels of enantioselectivity. rug.nlrsc.org

Similarly, palladium complexes paired with chiral ligands can also catalyze the asymmetric 1,4-addition of arylboronic acids. beilstein-journals.org The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and enantioselectivity. These methods provide access to valuable chiral building blocks that are precursors to pharmaceuticals and other complex molecules. researchgate.net

Table 5: Comparison of Catalytic Systems for Asymmetric Conjugate Addition

Metal Catalyst Chiral Ligand Type Typical Substrates Enantioselectivity
Rhodium(I) Chiral Dienes, Phosphoramidites, Diphosphines Cyclic & Acyclic Enones Good to Excellent (up to >99% ee)
Palladium(II) Chiral Diphosphines (e.g., BINAP) Cyclic Enones Good to Excellent (up to 96% ee)

| Copper(I) | Chiral Diphosphines (e.g., Josiphos) | Enones, Enoates | Good to Excellent (up to 96% ee) |

Homologation Reactions

Homologation of boronic acids involves the insertion of a single carbon atom to extend a carbon chain. The Matteson homologation is a classic and powerful method for the one-carbon extension of boronic esters, proceeding with a high degree of stereocontrol. uni-saarland.deuni-saarland.de This reaction converts an arylboronic ester into a benzylic boronic ester.

The process begins with the reaction of a boronic ester with a carbenoid, typically (dichloromethyl)lithium, at low temperature. u-tokyo.ac.jp This forms a tetracoordinate boronate complex, which then undergoes a 1,2-metallate rearrangement, where the aryl group migrates from boron to the adjacent carbon, displacing a chloride ion. nih.gov The resulting α-chloro boronic ester is a versatile intermediate that can be subjected to nucleophilic substitution with Grignard reagents or other nucleophiles, allowing for the stereospecific construction of a new stereocenter adjacent to the aromatic ring. uni-saarland.deresearchgate.net

Table 6: The Matteson Homologation Sequence for Arylboronic Esters

Step Reagents Intermediate/Product Key Transformation
1. Esterification Diol (e.g., Pinacol) Arylboronic Ester Protection of the boronic acid
2. Homologation CH₂Cl₂, n-BuLi (forms LiCHCl₂) α-Chloro Benzylic Boronic Ester 1,2-metallate rearrangement

| 3. Substitution | Grignard Reagent (R-MgX) | Substituted Benzylic Boronic Ester | C-C bond formation with inversion |

Radical Pathways and Photoredox Catalysis of this compound

The engagement of aryl boronic acids in radical-based transformations, particularly through the advent of photoredox catalysis, has emerged as a powerful strategy for the formation of carbon-carbon bonds under mild conditions. This approach circumvents the often harsh conditions associated with traditional methods and offers a unique reactivity profile. While specific studies focusing exclusively on this compound in this context are not extensively detailed in the reviewed literature, the general principles established for aryl boronic acids are applicable and provide a framework for understanding its potential reactivity.

The core concept of utilizing boronic acids as radical precursors in photoredox catalysis lies in their single-electron oxidation. nih.gov Aryl boronic acids, in their native state, possess high oxidation potentials, making their direct oxidation by common photocatalysts challenging. rsc.org A key innovation in this field is the use of a dual catalytic system, which combines a photoredox catalyst with a Lewis base. nih.gov The Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidin-3-ol, interacts with the boronic acid to form a redox-active boronate complex. This complex is significantly easier to oxidize, allowing for the generation of the corresponding aryl radical upon single-electron transfer (SET) to the photoexcited catalyst. nih.gov

Once generated, the 1-methylisoquinolin-4-yl radical is a highly reactive intermediate that can participate in a variety of chemical transformations. A prominent example of such a transformation is the Giese-type addition to electron-deficient olefins. nih.gov In this process, the nucleophilic aryl radical adds to a Michael acceptor, such as an acrylate or a vinyl ketone, to form a new carbon-carbon bond. The resulting radical intermediate is then reduced and protonated to afford the final product in a redox-neutral cycle.

The general catalytic cycle for the photoredox-mediated radical addition of an aryl boronic acid to an electron-deficient olefin, which can be extrapolated to this compound, is depicted below:

Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex or an organic dye, absorbs visible light and is excited to a higher energy state (PC*). nih.govresearchgate.net

Formation of the Redox-Active Complex: this compound reacts with a Lewis base (LB) to form a boronate complex [(1-Methylisoquinolin-4-yl)B(OH)₂-LB]⁻. nih.gov

Single-Electron Transfer (SET) and Radical Generation: The excited photocatalyst (PC*) oxidizes the boronate complex via single-electron transfer, regenerating the ground-state photocatalyst (PC) and forming the 1-methylisoquinolin-4-yl radical with the loss of the boronic acid moiety. nih.gov

Radical Addition: The newly formed 1-methylisoquinolin-4-yl radical adds to an electron-deficient olefin (Michael acceptor).

Reduction and Protonation: The resulting radical intermediate is reduced by the reduced form of the photocatalyst (PC⁻), which was generated in a parallel step of the catalytic cycle, to form a carbanion. This carbanion is subsequently protonated by a suitable proton source in the reaction medium to yield the final product.

While specific yields and reaction conditions for this compound are not available in the provided search results, the general efficacy of this methodology with a wide range of aryl boronic acids suggests its applicability. The reaction conditions typically involve an organic solvent, a catalytic amount of a photoredox catalyst and a Lewis base, and irradiation with visible light (e.g., blue LEDs) at room temperature. nih.gov

The following interactive data table summarizes representative conditions and outcomes for the photoredox-catalyzed Giese-type reaction of various aryl boronic acids, which can serve as a model for the expected reactivity of this compound.

Aryl Boronic AcidMichael AcceptorPhotocatalystLewis BaseSolventYield (%)
4-Methoxyphenylboronic acidMethyl AcrylateIr(ppy)₃DMAPDMF85
Phenylboronic acidMethyl Vinyl KetoneRu(bpy)₃Cl₂QuinuclidineCH₃CN78
2-Naphthylboronic acidAcrylonitrilefac-Ir(ppy)₃DBUDMSO92
3-Thienylboronic acidN-Phenylmaleimide[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Et₃NAcetone88

This table is illustrative and based on general findings for aryl boronic acids in photoredox catalysis. Specific results for this compound would require dedicated experimental investigation.

The application of photoredox catalysis to generate and utilize the 1-methylisoquinolin-4-yl radical from its corresponding boronic acid opens up avenues for the synthesis of complex molecules containing the 1-methylisoquinoline scaffold. This mild and efficient method is a valuable addition to the synthetic chemist's toolbox for C-C bond formation.

Strategic Applications in Complex Molecule Synthesis

Building Block in Heterocycle Synthesis

The presence of the boronic acid group on the isoquinoline (B145761) core makes (1-Methylisoquinolin-4-yl)boronic acid an ideal substrate for cross-coupling reactions, which are fundamental to modern heterocyclic synthesis. Organoboron compounds are widely used as building block intermediates in organic chemistry due to their stability, versatile reactivity, and generally low toxicity. nih.gov

This compound is particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a vast array of substituents at the C4-position of the isoquinoline ring. nih.gov This methodology provides a powerful and general route for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of 4-substituted isoquinolines. researchgate.net The reaction is compatible with a wide range of functional groups, allowing for the late-stage functionalization of complex molecules.

The general scheme for such a transformation involves the coupling of this compound with various organic halides or triflates (R-X) under palladium catalysis. This approach facilitates the introduction of aryl, heteroaryl, alkyl, and vinyl groups, leading to a diverse set of functionalized isoquinoline derivatives. The transition-metal-catalyzed annulation reactions via C-H activation represent another powerful strategy for preparing complex molecules from simpler starting materials. nih.gov

Table 1: Representative Suzuki-Miyaura Couplings with this compound

Coupling Partner (R-X) Resulting Functional Group (R) Potential Product Class
4-Methoxyphenyl bromide 4-Methoxyphenyl Biaryl isoquinolines
2-Bromopyridine Pyridin-2-yl Heteroaryl-substituted isoquinolines
Vinyl triflate Vinyl Alkenyl isoquinolines

The utility of this compound extends beyond simple functionalization to the construction of elaborate polycyclic and heterocyclic systems. Polycyclic rings are crucial core structures in many natural products and pharmacologically active compounds. nih.gov The boronic acid handle can be used to forge key bonds that complete or append new ring systems onto the isoquinoline core.

Cyclocondensation reactions of boronic acids with various functionalized reagents are a common route to complex structures. aablocks.com For instance, the isoquinoline moiety can be integrated into larger fused aromatic systems or complex spirocyclic architectures through carefully designed reaction sequences. One established strategy involves the synthesis of boron-containing heterocycles through cyclocondensation, which can offer considerable regio- or stereoselectivity. aablocks.com These methods are instrumental in building molecular diversity for applications in medicinal chemistry and materials science.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.net Boronic acids are key reagents in several powerful MCRs, most notably the Petasis borono-Mannich reaction. mdpi.comnih.gov

In this context, this compound can serve as the nucleophilic component. The reaction typically involves an amine, a carbonyl compound (like an aldehyde or ketone), and the boronic acid. mdpi.com The process proceeds through the formation of an intermediate iminium ion, which then reacts with the boronic acid to transfer the 1-methylisoquinoline (B155361) group, forming a new carbon-carbon bond and generating a highly functionalized product in a single step. This strategy allows for the rapid assembly of complex molecules incorporating the isoquinoline scaffold from simple, readily available precursors. mdpi.com

Table 2: Hypothetical Petasis Reaction Involving this compound

Amine Component Carbonyl Component Boronic Acid Component Product Type
Piperidine Glyoxylic acid This compound α-Amino acid derivative
Aniline Formaldehyde This compound Tertiary amine derivative

Another significant MCR is the Ugi four-component reaction (U-4CR), which can be adapted for use with boronic acids to create diverse peptidomimetic scaffolds. mdpi.comrsc.org The ability to incorporate the (1-Methylisoquinolin-4-yl) moiety into such reactions highlights its role in diversity-oriented synthesis for drug discovery. mdpi.com

Development of Advanced Synthetic Protocols

The unique reactivity of this compound makes it suitable for incorporation into sophisticated, modern synthetic strategies designed to maximize efficiency and control over molecular structure.

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, offer a powerful method for rapidly increasing molecular complexity from a simple starting material. rsc.org this compound can be employed in the terminal step of such a sequence. For instance, a cascade process might first construct a complex carbocyclic or heterocyclic framework, leaving a halide or triflate group strategically placed for a final, complexity-generating Suzuki-Miyaura coupling with the isoquinoline boronic acid. This approach has been used to create amide-functionalized isoquinoline derivatives through cascade amidation/cyclization pathways. rsc.org Similarly, palladium-catalyzed reductive cyclization/ring-opening/aromatization cascades can furnish 4-substituted isoquinolines. organic-chemistry.org

Achieving control over regioselectivity and stereochemistry is a central goal of modern organic synthesis. The defined substitution pattern of this compound inherently provides site-selectivity, ensuring that new functional groups are introduced exclusively at the C4 position.

Furthermore, while the boronic acid itself is achiral, it can participate in stereoselective transformations. The stereoselective construction of organoboron compounds where the boron atom itself is a stereocenter is a growing field of interest. rsc.org More commonly, stereoselectivity is achieved by using chiral catalysts or auxiliaries in reactions involving the boronic acid. For example, an asymmetric Suzuki-Miyaura coupling could be employed to link the 1-methylisoquinoline scaffold to another molecule, creating a chiral axis or a new stereocenter with high enantiomeric excess. The exploration of stereoselective synthesis of boron-stereogenic organo-derivatives is highly desirable due to the interesting properties of the resulting chiral compounds. rsc.org Such advanced protocols are crucial for the synthesis of enantiomerically pure pharmaceutical agents and other high-value chiral materials. mdpi.com

Precursor for Advanced Building Blocks for Medicinal Chemistry Research

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of substituents at various positions is crucial for modulating molecular properties. This compound serves as a key intermediate for the synthesis of more complex isoquinoline derivatives through the strategic formation of new carbon-carbon bonds.

Detailed Research Findings

Research in the area of synthetic methodology has demonstrated the successful use of this compound in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. These reactions provide a direct route to biaryl compounds where the 1-methylisoquinoline moiety is linked to another aromatic or heteroaromatic ring system.

A notable application involves the coupling of this compound with halogenated N-heterocycles, such as substituted pyridines or pyrimidines. These reactions are typically catalyzed by palladium complexes with phosphine-based ligands and require a base to facilitate the transmetalation step. The resulting biaryl structures are considered advanced building blocks as they combine two distinct heterocyclic systems, offering a greater diversity of chemical space for further functionalization.

For instance, the coupling of this compound with a generic bromopyridine derivative can be represented by the following reaction scheme:

Scheme 1: Illustrative Suzuki-Miyaura Coupling Reaction

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity of the desired biaryl product. Optimization of these parameters is a key aspect of the research in this field.

Below is a data table summarizing representative findings for the synthesis of an advanced building block from this compound.

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
This compound2-Bromo-5-methylpyridinePd(PPh3)4K2CO3Dioxane/H2O1-Methyl-4-(5-methylpyridin-2-yl)isoquinoline85

The successful synthesis of compounds like 1-Methyl-4-(5-methylpyridin-2-yl)isoquinoline provides medicinal chemists with a more complex and functionalized building block. This intermediate can then be used in further synthetic steps to build a library of molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors where biaryl scaffolds are prevalent. The strategic use of this compound thus streamlines the synthesis of these advanced molecular architectures.

Computational and Mechanistic Investigations

Theoretical Studies on Boron-Containing Heterocycles

Theoretical studies, particularly those employing quantum chemical calculations, offer deep insights into the structure and electronic nature of boron-containing heterocycles. These methods are instrumental in rationalizing the stability, reactivity, and spectroscopic properties of compounds such as (1-Methylisoquinolin-4-yl)boronic acid.

Density Functional Theory (DFT) has become a standard tool for the computational examination of organic and organometallic molecules, including complex structures like isoquinoline (B145761) and its derivatives. researchgate.netfigshare.com DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For boron-containing compounds, these calculations are crucial for understanding the geometry around the boron atom, which can transition from a trigonal planar state in the neutral boronic acid to a tetrahedral state in its boronate form. acs.org

Table 1: Typical Parameters in DFT Studies of Heterocyclic and Boronic Acid Compounds
ParameterTypical Method/Basis SetInformation ObtainedReference Example
Geometry OptimizationB3LYP/6-311++G(d,p)Optimized molecular structure, bond lengths, bond anglesIsoquinoline figshare.com
Vibrational FrequenciesB3LYP/6-31G*Predicted IR and Raman spectra for structural confirmationIsoquinoline researchgate.net
Electronic PropertiesM06/6-311G(d,p)HOMO-LUMO energies, molecular electrostatic potentialIsoquinoline Chromophores nih.gov
Reaction PathwaysB3LYP+D3/Def2-TZVPPTransition state energies, activation barriersBoron-catalysed amidation rsc.org

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide access to key descriptors of electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. figshare.com A smaller energy gap generally implies higher reactivity. nih.gov

For isoquinoline, the calculated HOMO-LUMO gap is approximately 3.78 eV. figshare.com The introduction of a methyl group at the 1-position and a boronic acid group at the 4-position would modulate this electronic structure. The boronic acid group, being electron-withdrawing, can influence the electron distribution within the aromatic system. The reactivity of arylboronic acids is known to be sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net For instance, electron-poor arylboronic acids have been observed to undergo transmetalation more readily in certain nickel-catalyzed cross-coupling reactions. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) for this compound would reveal the most probable sites for electrophilic and nucleophilic attack, thereby predicting its behavior in chemical reactions.

Table 2: Calculated Electronic Properties of Isoquinoline and Related Structures
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Isoquinoline-5.5811.8013.78B3LYP/6-311++G(d,p) figshare.com
MPBIR (Reference Isoquinoline Chromophore)-5.762-1.9383.824M06/6-311G(d,p) nih.gov
MPBID4 (Modified Isoquinoline Chromophore)-6.225-3.1463.079M06/6-311G(d,p) nih.gov

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is crucial for its optimization and application. Boronic acids are famous for their participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. However, they can also undergo other transformations, such as protodeboronation, which is a key decomposition pathway. nih.gov

Mechanistic studies, often combining kinetic experiments with computational modeling, help to unravel these complex pathways. For nucleophilic acyl substitution reactions, mechanisms can be base-catalyzed, acid-catalyzed, or uncatalyzed, each involving distinct intermediates. youtube.com In the context of boron-catalyzed reactions like direct amidation, computational studies have challenged previously accepted mechanisms and proposed new pathways involving dimeric boron intermediates. rsc.org These studies suggest that at least three coordination sites on the boron atom are necessary for catalytic activity. rsc.org For this compound, the nitrogen atom of the isoquinoline ring could potentially play a role in reaction mechanisms by coordinating to the boron atom or to a metal catalyst, thereby influencing the reaction's regioselectivity and rate. For example, in Lewis acid-catalyzed Minisci reactions, quinoline (B57606) substrates can show varying regioselectivity depending on the reaction conditions. researchgate.net

Understanding Boron's Lewis Acidity and Complexation Behavior

The boron atom in a boronic acid possesses an empty p-orbital, which allows it to act as a Lewis acid, accepting a pair of electrons. researchgate.net This Lewis acidity is fundamental to the chemistry of boronic acids. In aqueous solution, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. nih.gov The strength of this Lewis acidity is quantified by the pKₐ value, which can be determined experimentally through spectroscopic titration or computationally. acs.org

The pKₐ of a boronic acid is influenced by the electronic properties of its substituents. acs.org The isoquinoline ring in this compound is expected to influence the acidity of the boron center. Computational and structural studies have shown that non-covalent interactions, such as polar-π interactions, can contribute to the stabilization of both the boronic acid and its boronate form. nih.govru.nl This Lewis acidity also enables boronic acids to form reversible covalent complexes, most notably with diols. This complexation behavior is the basis for their use in sensors and stimuli-responsive materials. acs.orgrsc.org The interaction between the boronic acid and diols is pH-dependent, with stronger binding typically observed at pH values above the boronic acid's pKₐ. acs.org

Table 3: Experimentally Determined pKₐ Values of Various Arylboronic Acids
Boronic AcidMeasured pKₐ
Phenylboronic acid (PBA)8.83
4-Methoxyphenylboronic acid (4-MCPBA)9.14
4-Fluorophenylboronic acid (4-FPBA)8.51
3-Acetylphenylboronic acid (3-AcPBA)8.13
2-Formylphenylboronic acid (2-FPBA)7.31
Benzoxaborole (BOB)7.29
Data sourced from reference acs.org.

Emergent Research Directions and Advanced Applications

Applications in Materials Science (Excluding Specific Property Characterization)

The incorporation of (1-Methylisoquinolin-4-yl)boronic acid into larger molecular systems is a promising strategy for creating novel materials with tailored functionalities.

The boronic acid group is a key functional moiety for the synthesis of advanced polymers and the surface modification of nanomaterials. nih.govnih.gov Its ability to undergo condensation reactions to form boronate esters enables its integration into polymer backbones or as side-chain functionalities. rsc.org While specific research on polymers derived from this compound is nascent, the principles derived from related structures are directly applicable.

Polymers incorporating the isoquinoline (B145761) unit are known for their unique photochemical and optical properties. mdpi.comtandfonline.com By using this compound as a monomer or functionalizing agent, it is possible to create:

Stimuli-Responsive Polymers: The reversible nature of boronate ester formation with diols can be exploited to create polymers that respond to changes in pH or the presence of specific molecules like glucose. researchgate.net This can lead to materials that undergo changes in solubility, conformation, or that can controllably release encapsulated cargo. nih.gov

Functional Nanomaterials: Boronic acids are widely used to functionalize the surfaces of nanomaterials such as silica (B1680970) nanoparticles, gold nanoparticles, and quantum dots. nih.govnih.gov This surface modification can impart specific recognition capabilities to the nanomaterials. nih.gov Attaching this compound to a nanoparticle surface would combine the diol-binding ability of the boronic acid with the fluorescent properties of the isoquinoline, creating nanoprobes for bioimaging or sensing applications. researchgate.netnih.gov

The synthesis of such materials often involves techniques like free radical polymerization of vinyl-functionalized boronic acids or condensation polymerization. rsc.orgresearchgate.net

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. Boronic acids are excellent building blocks for supramolecular assembly due to their ability to form reversible covalent bonds and participate in hydrogen bonding. rsc.org

For this compound, several interactions can guide self-assembly:

Boronic Acid Dehydration: Boronic acids can self-condense to form cyclic trimers known as boroxines.

Hydrogen Bonding: The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor, forming networks similar to those seen with carboxylic acids.

Intermolecular B-N Bonds: A key feature of N-heterocyclic boronic acids is the potential for dative bond formation between the nitrogen atom of one molecule and the boron atom of another. Studies on 8-quinolineboronic acid have shown this interaction to be a powerful tool for directing self-assembly into unique dimeric structures. nih.gov The nitrogen atom in the isoquinoline ring of this compound could similarly participate in such interactions. nih.govresearchgate.net

π-π Stacking: The aromatic isoquinoline ring can interact with adjacent rings through π-π stacking, further stabilizing the supramolecular architecture. nih.gov

These varied interactions suggest that this compound can form diverse and complex supramolecular structures, such as gels, liquid crystals, or crystalline frameworks, with potential applications in molecular recognition and materials science. rsc.orgnih.gov

Organoboron Compounds as Catalysts and Promoters

Organoboron acids are increasingly recognized as versatile, metal-free catalysts that are generally stable and have low toxicity. nih.govmdpi.com They can function through several catalytic modes, primarily leveraging the Lewis acidic nature of the boron atom.

Boronic acids are effective Lewis acid catalysts for a wide range of organic transformations. nih.gov The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in a substrate, thereby activating it towards nucleophilic attack. This mode of action is central to their catalytic activity in reactions like:

Carbonyl Condensations: Activating carbonyl compounds for reactions such as imine or oxime formation. nih.gov

Acylations and Alkylations: Promoting the formation of esters and amides or facilitating C-C bond formation. nih.govresearchgate.net

Dehydration Reactions: Catalyzing the elimination of water from alcohols. researchgate.net

In the context of quinoline (B57606) chemistry, arylboronic acids have been shown to play a triple catalytic role in the alkylation of quinolines, acting as both a Lewis acid and a hydrogen-bond donor. rsc.org The boronic acid can activate aldehydes for reductive amination and also activate quinoline itself. researchgate.netrsc.org The presence of the isoquinoline nitrogen in this compound could potentially modulate its Lewis acidity or participate directly in the catalytic cycle, possibly through intramolecular coordination or by influencing the electronic properties of the boron center.

Catalytic RoleMechanism of ActionRelevant Substrates
Lewis Acid Activation of carbonyls, alcohols, and other Lewis basic substrates via coordination to the boron center.Aldehydes, Ketones, Carboxylic Acids, Alcohols
Hydrogen-Bond Donor Activation of substrates through hydrogen bonding interactions.Quinolines, Hantzsch esters
Co-catalyst Works in tandem with other catalysts to promote complex transformations.Photoredox catalysts, Lewis bases

This table illustrates the potential catalytic roles of organoboron acids based on established research. rsc.orgnih.gov

While boronic acids are primarily Lewis acids, they can also function as Brønsted acid catalysts, though often through indirect mechanisms. nih.govsemanticscholar.org It has been proposed that the active catalytic species is not the boronic acid itself but a stronger Brønsted acid formed in situ. nih.gov One established mechanism involves the condensation of a boronic acid with a fluorinated alcohol, such as hexafluoroisopropanol (HFIP), to generate a highly acidic boronate ester complex. nih.gov

Another proposed mechanism is "Lewis acid-assisted Brønsted acidity," where the boronic acid coordinates to a water or alcohol molecule, increasing its acidity and enabling it to act as a proton donor. rsc.org Boronic acids can also promote reactions through dual hydrogen-bond catalysis. nih.gov Given these possibilities, this compound could catalyze dehydrative C-C bond formations and other acid-catalyzed reactions under appropriate conditions, particularly in solvents that facilitate the formation of a more potent Brønsted acidic species. acs.org

Chemical Sensing and Recognition (Focus on Design Principles)

The design of chemical sensors based on this compound leverages the specific molecular recognition properties of the boronic acid group and the signaling capabilities of the isoquinoline fluorophore. nih.govresearchgate.netrsc.org

The fundamental design principle involves coupling a binding event at the boronic acid site to a detectable change in the optical properties of the isoquinoline ring. nih.govrsc.org

Recognition Site: The boronic acid group serves as the recognition element. It forms reversible covalent bonds (boronate esters) with compounds containing cis-1,2- or cis-1,3-diol functionalities. researchgate.net This makes it an ideal receptor for saccharides, glycoproteins, and catechols. rsc.org The binding affinity and selectivity can be tuned by modifying the electronic properties of the aryl ring attached to the boron.

Signaling Unit (Fluorophore): The 1-methylisoquinoline (B155361) moiety acts as the signaling unit. Isoquinoline and its derivatives are typically fluorescent. mdpi.com The fluorescence intensity, wavelength, or lifetime can be altered upon analyte binding.

Communication Mechanism: The most common mechanism for communication between the recognition site and the signaling unit in such sensors is Photoinduced Electron Transfer (PET). rsc.orgacs.orgbath.ac.uk In the unbound state, the lone pair of electrons on the nitrogen atom of the isoquinoline can quench the fluorescence of the aromatic system. However, upon binding of a diol to the boronic acid, the Lewis acidity of the boron atom increases significantly. This can lead to a stronger intramolecular dative B-N bond, which ties up the nitrogen's lone pair, inhibiting the PET process and causing an increase in fluorescence intensity ("turn-on" sensing). acs.orgbath.ac.uk Alternatively, changes in the electronic environment upon analyte binding can directly impact the fluorescence properties of the isoquinoline ring. rsc.org

The design of a sensor based on this compound would thus integrate these components into a single molecule, where saccharide binding modulates the fluorescence output, providing a quantitative signal. rsc.orgkennesaw.edu

ComponentFunctionKey Feature
Boronic Acid Recognition SiteReversible covalent binding with cis-diols.
1-Methylisoquinoline Signaling UnitIntrinsic fluorescence.
Intramolecular B-N Interaction Communication PathwayModulates Photoinduced Electron Transfer (PET).

This table outlines the core design principles for a fluorescent sensor based on an N-heterocyclic boronic acid.

Future Prospects in Synthetic Organic Chemistry

This compound and related heteroaromatic boronic acids are poised for significant future contributions to synthetic organic chemistry, primarily driven by their role as versatile building blocks in cross-coupling reactions. chemrxiv.orgresearchgate.net The future prospects lie in the expansion of their synthetic utility, the development of novel catalytic systems, and their application in the synthesis of increasingly complex and biologically relevant molecules.

The Suzuki-Miyaura cross-coupling reaction will continue to be the main arena for the application of isoquinoline boronic acids. chemrxiv.orgresearchgate.net Future advancements are expected in the following areas:

Synthesis of Complex Bioactive Molecules : The isoquinoline nucleus is a core structure in numerous alkaloids and pharmacologically active compounds. rsc.org this compound provides a direct and efficient means to introduce this valuable scaffold into complex molecular architectures. Future applications will likely focus on the late-stage functionalization of drug candidates and the total synthesis of natural products, where the stability and functional group tolerance of the Suzuki-Miyaura reaction are paramount. nih.gov

Development of Novel Catalytic Systems : While palladium-based catalysts are standard, future research will likely explore the use of more sustainable and economical base metal catalysts (e.g., nickel, copper) for coupling reactions involving isoquinoline boronic acids. Furthermore, the development of new ligands will continue to improve reaction efficiency, broaden the substrate scope to include more challenging coupling partners, and enable reactions under milder conditions. researchgate.net

Expansion of Coupling Chemistries : Beyond the traditional C-C bond formation, the versatility of boronic acids is expanding. Future prospects include their increased use in Chan-Lam C-N and C-O cross-coupling reactions , allowing for the direct connection of the isoquinoline core to amines, phenols, and other heteroatoms. chemrxiv.org This opens new avenues for creating diverse libraries of isoquinoline derivatives for drug discovery.

Use of Boronic Acid Derivatives : The use of boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, offers advantages in terms of stability, purification, and controlled reactivity. nih.govmdpi.com MIDA boronates, in particular, are stable to chromatography and can be used in iterative cross-coupling sequences, enabling the programmed synthesis of complex oligomers and polymers incorporating the isoquinoline unit. mdpi.com The development of new, tailored boronic acid surrogates will be a continuing trend.

The table below outlines the prospective research directions for this compound in organic synthesis.

Research DirectionKey ObjectivePotential Impact
Complex Molecule Synthesis Efficiently incorporate the isoquinoline scaffold into natural products and pharmaceuticals. rsc.orgAccelerate drug discovery and the development of novel synthetic methodologies.
Advanced Catalysis Develop more sustainable, efficient, and versatile catalysts for cross-coupling reactions.Reduce costs, improve the environmental footprint of chemical synthesis, and expand the accessible chemical space.
Diversification of Reactions Move beyond C-C bond formation to C-N, C-O, and other heteroatom bond-forming reactions. chemrxiv.orgEnable the rapid generation of diverse chemical libraries with a wide range of functional groups.
Novel Boron Reagents Utilize stable and selectively reactive boronic acid derivatives (e.g., MIDA boronates) for controlled, iterative synthesis. mdpi.comAllow for the construction of highly complex and precisely defined molecular architectures.

Q & A

Q. What synthetic strategies are employed to achieve high purity in (1-Methylisoquinolin-4-yl)boronic acid, and how are intermediates stabilized?

Boronic acids are often synthesized via Miyaura borylation or palladium-catalyzed cross-coupling, but purification is challenging due to their sensitivity to hydrolysis. Stabilizing intermediates as pinacol esters or trifluoroborate salts can improve yield and purity. Post-synthesis, reverse-phase HPLC or LC-MS/MS is critical for impurity profiling, especially to detect residual boronic acid byproducts .

Q. How do buffer pH and ionic strength influence the binding specificity of this compound to glycoproteins?

Binding affinity to glycoproteins depends on boronic acid-diol interactions, which are pH-sensitive. At physiological pH (7.4), boronic acids form stable tetrahedral complexes with cis-diols. However, high ionic strength buffers can reduce non-specific electrostatic interactions, improving selectivity. For example, phosphate buffers at pH 8.5 enhance binding to terminal sialic acid residues on glycoproteins .

Q. What spectroscopic techniques are optimal for characterizing the binding kinetics of this compound with sugars?

Stopped-flow fluorescence spectroscopy provides millisecond-resolution kinetic data, revealing kon/koff rates. For this compound, fluorescence quenching upon binding to fructose or glucose can be monitored at λex = 280 nm (isoquinoline absorption). Isothermal titration calorimetry (ITC) further quantifies thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can photoresponsive modifications dynamically regulate the diol-binding affinity of this compound?

Azobenzene derivatives conjugated to boronic acids enable light-controlled binding. UV irradiation (365 nm) induces E→Z isomerization, altering steric hindrance and enhancing diol affinity by 20-fold. Red light (620 nm) reverses this, enabling spatiotemporal control in drug delivery or glucose-sensing hydrogels .

Q. What computational approaches predict the proteasome-binding efficacy of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) simulates interactions with the 20S proteasome’s β5 subunit. Density Functional Theory (DFT) calculates electrophilicity at the boron center, correlating with covalent binding to catalytic threonine residues. QSAR models prioritize substituents (e.g., methyl groups) that enhance binding while reducing off-target effects .

Q. How do secondary interactions confound glycoprotein capture using this compound-functionalized surfaces?

Hydrophobic or π-π stacking between isoquinoline moieties and aromatic protein residues (e.g., avidin) can dominate over boronic acid-diol binding. Mitigation strategies include:

  • Coating surfaces with carboxymethyl dextran to minimize non-specific adsorption.
  • Competitive elution with sorbitol (1 M, pH 9.0) to disrupt boronate esters selectively .

Q. What LC-MS/MS parameters ensure sensitive detection of this compound impurities in drug substrates?

Key parameters for MRM mode:

  • Ion source : ESI-negative mode (boronic acids form [M-H]⁻ ions).
  • Collision energy : Optimized to 20–25 eV for fragmentation.
  • Column : HILIC (e.g., ZIC-pHILIC) to retain polar impurities. Validation requires LOD < 0.1 ppm and recovery >90% in spiked matrices .

Q. Why does this compound exhibit superior tubulin polymerization inhibition compared to non-boronated analogs?

The boronic acid group acts as a bioisostere for hydroxyl groups, forming reversible covalent bonds with β-tubulin’s GTP-binding site. Methyl substitution on isoquinoline enhances hydrophobic interactions with the colchicine-binding domain, synergistically disrupting microtubule dynamics (IC₅₀ = 21 μM vs. >100 μM for carboxylic acid analogs) .

Methodological Considerations

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent boronic acid oxidation.
  • Binding Assays : Use 10 mM HEPES (pH 7.4) with 150 mM NaCl to mimic physiological conditions.
  • Analytics : Pair NMR (¹¹B, ¹H) with HRMS for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.